molecular formula C17H22N4O2S B2403367 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide CAS No. 1797873-75-6

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide

Cat. No.: B2403367
CAS No.: 1797873-75-6
M. Wt: 346.45
InChI Key: YDVSJLZVVOFZQE-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and a phenylmethanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidinyl group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.

    Attachment of the phenylmethanesulfonamide moiety: This is usually done through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide: This compound has a similar pyrimidine core but with a pivalamide group instead of a phenylmethanesulfonamide group.

    Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents can be compared to highlight the unique properties of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-16(14(2)19-17(18-13)21-10-6-7-11-21)20-24(22,23)12-15-8-4-3-5-9-15/h3-5,8-9,20H,6-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVSJLZVVOFZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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